Isolariciresinol

Descripción general

Descripción

Isolariciresinol es un compuesto natural de origen vegetal que pertenece a la clase de los lignanos. Se encuentra en diversas plantas, como el alerce heterófilo (Cedrus deodara), y es conocido por sus fuertes propiedades antioxidantes. This compound es un sólido cristalino blanco con un alto punto de fusión y ebullición.

Mecanismo De Acción

Isolariciresinol ejerce sus efectos a través de varios objetivos y vías moleculares. Elimina los radicales libres, inhibe la producción de óxido nítrico y previene la autoagregación de amiloide-β. Estas acciones contribuyen a sus efectos antioxidantes, antiinflamatorios y neuroprotectores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Isolariciresinol se puede sintetizar mediante reacciones de síntesis orgánica, como la oxidación y la reducción. Un método implica la separación y purificación de this compound del folium isatidis utilizando una serie de pasos que incluyen la trituración de homogeneizado, la enzimolisis, la extracción reforzada por cavitación a presión negativa, el enriquecimiento de resina, la separación cromatográfica y la cristalización .

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica la extracción de plantas o la síntesis. El método de extracción puede utilizar solventes como solventes alcohólicos o soluciones acuosas ácidas para extraer de la corteza o los brotes del alerce ISO. Los métodos sintéticos implican reacciones de síntesis orgánica, como la oxidación y la reducción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Isolariciresinol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren bajo condiciones controladas, como temperaturas específicas y niveles de pH .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios lignanos oxidados, mientras que la reducción puede producir derivados de lignanos reducidos .

Aplicaciones Científicas De Investigación

Isolariciresinol tiene diversas actividades biológicas y se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Isolariciresinol se compara con otros lignanos como:

Secothis compound: Se encuentra en las semillas de lino y es conocido por sus efectos nutricionales beneficiosos.

Pinoresinol: Se encuentra en diversas plantas y presenta propiedades antioxidantes.

Syringaresinol: Conocido por sus actividades antimicrobianas y antiinflamatorias.

This compound es único debido a sus fuertes propiedades antioxidantes y su presencia en plantas específicas como el alerce heterófilo. Sus altos puntos de fusión y ebullición también lo distinguen de otros lignanos .

Actividad Biológica

Isolariciresinol is a lignan compound predominantly found in various plants, including flaxseed, sesame seeds, and certain fruits. Its biological activity has garnered attention due to its potential health benefits, particularly in the context of oxidative stress, inflammation, and cancer prevention. This article delves into the biological activities of this compound, supported by data tables and relevant case studies.

This compound exhibits a chemical structure that allows it to interact with various biological pathways. It is known for its antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. The compound's ability to modulate inflammatory responses has also been documented.

Key Mechanisms:

- Antioxidant Activity : this compound demonstrates significant radical scavenging activity, as evidenced by its IC50 values in DPPH assays (53.0 μM) .

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the modulation of NF-κB signaling pathways .

- Cytoprotective Properties : this compound protects against apoptosis induced by oxidative stress, particularly in endothelial cells .

Antioxidant Activity

This compound's antioxidant capacity has been quantitatively assessed using various assays:

| Assay Type | IC50 Value | Reference |

|---|---|---|

| DPPH Radical Scavenging | 53.0 μM | |

| Ferric Reducing Ability | 33 mmol Fe²⁺/g | |

| H2O2-Induced Cytotoxicity | ↓iROS level at 5 μM |

These results indicate that this compound effectively reduces reactive oxygen species (ROS), contributing to its protective effects against cellular damage.

Anti-inflammatory Activity

This compound has been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages, with an IC50 value of 0.87 μM for TNF-α production . This suggests a potent anti-inflammatory effect, which may be beneficial in conditions characterized by chronic inflammation.

Case Studies

-

Endothelial Cell Protection :

A study investigated the protective effects of this compound-9'-O-α-L-arabinofuranoside against H2O2-induced apoptosis in human umbilical vein endothelial cells. The results indicated that this derivative significantly reduced apoptosis through activation of the PI3K/Akt pathway . -

Cancer Cell Lines :

Research involving various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. For instance, it showed moderate cytotoxicity against HepG2 and A549 cell lines . -

Inflammation in Animal Models :

In vivo studies using tumor-bearing mice treated with this compound showed a significant reduction in IL-6 levels compared to controls, indicating its potential as an anti-cachectic agent .

Propiedades

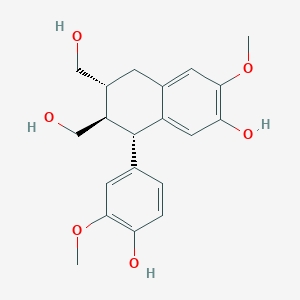

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXBIXJCWAUCH-KPHUOKFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203273 | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-29-8 | |

| Record name | (+)-Isolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isolariciresinol?

A1: this compound has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers often characterize this compound using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the compound's structure and fragmentation patterns. [, , , , , ]

Q3: Has this compound been found in pumpkin seeds? What other lignans are present in flaxseed and pumpkin seeds?

A3: Yes, this compound was identified in pumpkin seeds for the first time in a study comparing different hydrolysis methods for lignan glycosides. [] Flaxseed contains glycosides of secothis compound as the major lignan, along with smaller amounts of matairesinol, this compound, and pinoresinol. []

Q4: What are the main natural sources of this compound?

A4: this compound is primarily found in flaxseed, but also occurs in other plants like pumpkin seeds, Norway spruce knots, and western larch heartwood. [, , , ]

Q5: Which plant species showed this compound as the predominant compound in specific parts?

A5: Secothis compound, a precursor to this compound, was found to be the predominant compound in knotwood and branchwood extracts of Silver Fir. []

Q6: How is this compound metabolized in the human body?

A6: this compound, often present as a glycoside, needs to be converted into its aglycone form by gut bacteria before absorption. This aglycone can then be further metabolized by the gut microflora into mammalian lignans, enterolactone, and enterodiol. [, , ]

Q7: Can the type of bread consumed influence this compound metabolism?

A7: Research indicates that consuming rye bread, richer in plant lignans like this compound compared to wheat bread, leads to a higher formation and excretion of the mammalian lignan enterolactone in pigs. [, ]

Q8: What is the role of lactic acid bacteria in the biotransformation of flax lignans like this compound?

A8: Lactic acid bacteria (LAB) with β-glucosidase activity can transform this compound diglucoside (SDG) into SECO, a precursor to this compound. This bioconversion process is influenced by factors like substrate concentration and reaction time. []

Q9: Does this compound have antioxidant properties?

A9: Yes, this compound, along with other lignans from Chilean woods, exhibits antioxidant activity against DPPH free radicals and possesses iron-chelating capacity. []

Q10: How does the antioxidant activity of this compound compare to other antioxidants?

A10: Studies show that this compound, lariciresinol, and isotaxiresinol, all isolated from Taxus cuspidata heartwood, exhibited higher radical scavenging activity than α-tocopherol and butylated hydroxytoluene (BHT), two common antioxidants. []

Q11: Can this compound be used to enhance the antioxidant capacity of food products?

A11: Research suggests that supplementing apple juice with this compound can increase its antioxidant activity during storage, potentially demonstrating its application as a natural antioxidant in the food industry. []

Q12: What is the role of this compound in plant defense mechanisms?

A12: While not directly addressed in the provided research, phenolic compounds like lignans are known to play a crucial role in plant defense mechanisms against pathogens and environmental stresses. []

Q13: What analytical methods are commonly used to identify and quantify this compound?

A13: Researchers often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometry) to identify, separate, and quantify this compound in complex mixtures. [, , , , , ]

Q14: Can Centrifugal Partition Chromatography be used to isolate this compound?

A14: Yes, Centrifugal Partition Chromatography, using a specific solvent system (ARIZONA system K), has proven effective in isolating this compound from maritime pine knots with high purity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.